molecular formula C12H20N4O2S B2666950 2-Methyl-3-[methyl({[4-(prop-2-yn-1-yl)piperazin-1-yl]sulfonyl})amino]propanenitrile CAS No. 1825602-41-2

2-Methyl-3-[methyl({[4-(prop-2-yn-1-yl)piperazin-1-yl]sulfonyl})amino]propanenitrile

Cat. No.: B2666950
CAS No.: 1825602-41-2
M. Wt: 284.38
InChI Key: PHJOZNNMZYTAGK-UHFFFAOYSA-N
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Description

The compound contains a piperazine ring, which is a common feature in many pharmaceuticals and drugs due to its ability to readily form salts and its solubility in water . It also contains a nitrile group (-CN), a sulfonyl group (-SO2-), and a prop-2-yn-1-yl group, which is an alkyne group. Alkynes are known for their reactivity and can undergo a variety of chemical reactions .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the piperazine ring, followed by the introduction of the sulfonyl group, the methylamino group, and finally the prop-2-yn-1-yl group. The exact methods and reagents used would depend on the specific conditions and the desired yield .


Molecular Structure Analysis

The presence of the alkyne group suggests that the molecule could exist in different isomeric forms. The nitrile group is polar, which could influence the compound’s solubility and reactivity. The sulfonyl group is also polar and could participate in hydrogen bonding .


Chemical Reactions Analysis

As an alkyne, the compound could undergo addition reactions, such as hydrogenation, halogenation, and hydration. The nitrile group could be hydrolyzed to form a carboxylic acid or reduced to form an amine .


Physical and Chemical Properties Analysis

The compound’s physical and chemical properties would be influenced by its functional groups. For example, the nitrile and sulfonyl groups could enhance its solubility in polar solvents .

Future Directions

The compound could potentially be explored for pharmaceutical applications, given the presence of the piperazine ring. Further studies could also investigate the reactivity of the alkyne group and the potential transformations of the nitrile group .

Properties

IUPAC Name

N-(2-cyanopropyl)-N-methyl-4-prop-2-ynylpiperazine-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O2S/c1-4-5-15-6-8-16(9-7-15)19(17,18)14(3)11-12(2)10-13/h1,12H,5-9,11H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHJOZNNMZYTAGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN(C)S(=O)(=O)N1CCN(CC1)CC#C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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